Lipophilicity Advantage – XLogP Comparison Across Three C₆‑Dimethylazetidine Isomers and the Parent Acid
The target compound (1,3‑dimethyl‑3‑azetidinecarboxylic acid) exhibits a computed XLogP of –2.4, which is 0.8 log units more lipophilic than the parent azetidine‑3‑carboxylic acid (XLogP = –3.2) . It is 0.6 log units less lipophilic than its regioisomer 1,3‑dimethylazetidine‑2‑carboxylic acid (XLogP = –1.8) [1]. This intermediate lipophilicity positions the compound in a range that balances aqueous solubility with passive membrane permeability, a property directly relevant to CNS drug discovery programs where XLogP values between –3 and –1 are typically targeted for lead‑like libraries [2]. The 0.8‑unit shift from the parent scaffold is attributable exclusively to N‑methylation, which eliminates one hydrogen‑bond donor and increases the compound’s effective hydrophobicity.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP = –2.4 |
| Comparator Or Baseline | Azetidine‑3‑carboxylic acid: XLogP = –3.2; 1,3‑Dimethylazetidine‑2‑carboxylic acid: XLogP = –1.8 |
| Quantified Difference | ΔXLogP = +0.8 (vs. parent); ΔXLogP = –0.6 (vs. 2‑COOH regioisomer) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem/ChemSrc predicted values) |
Why This Matters
The quantitative lipophilicity difference directly governs compound solubility, permeability, and protein binding – key selection criteria when designing screening libraries or late‑stage lead optimisation.
- [1] PubChem. 1,3‑Dimethylazetidine‑2‑carboxylic acid. XLogP3‑AA = –1.8. CID 23381608. https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethylazetidine-2-carboxylic-acid (accessed 2026‑05‑01). View Source
- [2] Brenk, R., et al. J. Org. Chem. 2012, 77, 7463–7474. https://pmc.ncbi.nlm.nih.gov/articles/PMC3446846/ View Source
